molecular formula C9H9N3O B3132919 1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 380605-38-9

1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B3132919
CAS No.: 380605-38-9
M. Wt: 175.19 g/mol
InChI Key: PHYZITKJIWIXPI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features a unique fusion of imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl group adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of 1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the condensation of cyclopropylamine with a pyridine derivative, followed by cyclization to form the imidazo[4,5-b]pyridine core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings, often facilitated by reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its cyclopropyl group, which can influence its reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-11-8-7(2-1-5-10-8)12(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYZITKJIWIXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N3-cyclopropylpyridine-2,3-diamine (1.0 g, 6.70 mmol) in dioxane (13.41 ml) was added 1,1′-carbonyldiimidazole (Acros Organics, 1.630 g, 10.05 mmol). The resulting mixture was heated to 60° C. for 2 h. The reaction mixture was diluted with EtOAc and washed with water. The organic layer was loaded onto a Biotage samplet and purified (0-100% EtOAc/hexane, 25G biotage column) to afford product that solidified upon rotovap. Material was advanced to the next step. M+1: 176.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
13.41 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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